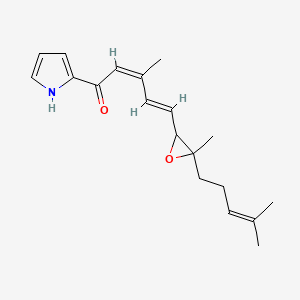
Glaciapyrrole C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaciapyrrole C is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Biological Activities
1. Antimicrobial Properties
Glaciapyrrole C exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes.
2. Anticancer Potential
Recent research indicates that this compound possesses anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, with IC50 values suggesting potent activity against specific types of cancer cells . The compound's selectivity index indicates lower toxicity to normal cells compared to cancerous ones, highlighting its potential for therapeutic use in oncology .
3. Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, suggesting a protective role against cellular damage .
Case Studies
1. Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antibacterial activity .
2. Anticancer Research
In a recent investigation, this compound was tested against six human cancer cell lines, showing IC50 values ranging from 5.61 to 72.15 µg/mL. These results suggest that the compound could be developed into a chemotherapeutic agent, particularly for lung and liver cancers .
| Biological Activity | Tested Organisms/Cell Lines | IC50 Values (µg/mL) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Strong activity |
| Antimicrobial | Escherichia coli | 64 | Moderate activity |
| Anticancer | Lung cancer cell line (A549) | 5.61 | High potency |
| Anticancer | Hepatoma cell line (HepG2) | 72.15 | Moderate potency |
| Antioxidant | Various assays | - | Effective scavenger |
Future Research Directions
The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential applications in drug development. Future studies should focus on:
- Mechanistic Studies: Understanding how this compound interacts at the molecular level with target cells.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Formulation Development: Exploring suitable formulations for enhancing bioavailability and targeting specific diseases.
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(2Z,4E)-3-methyl-5-[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C19H25NO2/c1-14(2)7-5-11-19(4)18(22-19)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20H,5,11H2,1-4H3/b10-9+,15-13- |
Clave InChI |
KQQPOPKROBUPQD-OFPSORBISA-N |
SMILES isomérico |
CC(=CCCC1(C(O1)/C=C/C(=C\C(=O)C2=CC=CN2)/C)C)C |
SMILES canónico |
CC(=CCCC1(C(O1)C=CC(=CC(=O)C2=CC=CN2)C)C)C |
Sinónimos |
glaciapyrrole C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















